Piperazine dihydrobromide
Description
Scope and Significance in Contemporary Chemical Sciences
The significance of piperazine (B1678402) dihydrobromide in modern chemical sciences lies in its role as a versatile building block. ontosight.ai The piperazine core is a common feature in many biologically active compounds, and piperazine dihydrobromide serves as a convenient and stable source of this important structural motif. ontosight.airesearchgate.net
In pharmaceutical development , piperazine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antipsychotic agents. ontosight.airesearchgate.net For instance, certain piperazine compounds are being explored for their ability to inhibit cell proliferation in cancer research. ontosight.ai The dihydrobromide salt form can enhance the stability and solubility of these derivatives, which is advantageous for formulation and biological studies. chemimpex.com
In materials science , this compound and its derivatives are utilized in the synthesis of electronic materials and perovskite solar cell components. cymitquimica.com The rigid structure of the piperazine ring can be incorporated into polymers and other materials to impart specific properties.
Furthermore, in organic synthesis , this compound is a key intermediate. Its reactivity allows for the introduction of the piperazine moiety into various molecular scaffolds, facilitating the creation of novel compounds with desired functionalities. The synthesis of complex organic molecules often relies on the predictable reactivity of such fundamental building blocks.
Historical Context of Related Piperazine Derivatives in Organic Synthesis
The parent compound, piperazine, has a rich history in organic synthesis, dating back to its initial applications. nih.gov It was first used as a solvent for uric acid. nih.gov The development of synthetic methodologies involving piperazine and its derivatives has been a continuous area of research.
Historically, the synthesis of piperazine itself involved processes like the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. wikipedia.org These methods produced a mixture of ethyleneamines, from which piperazine was separated. wikipedia.org
The true value of piperazine derivatives in organic synthesis became more apparent with the discovery of their wide-ranging biological activities. researchgate.net This led to the development of numerous synthetic routes to access a variety of substituted piperazines. researchgate.netbohrium.com Many notable drugs incorporate a piperazine ring, highlighting the long-standing importance of this heterocyclic scaffold in medicinal chemistry. wikipedia.org The synthesis of these derivatives often involves the reaction of piperazine with various electrophiles to introduce different functional groups at the nitrogen atoms. The use of this compound in these syntheses provides a stable and easy-to-handle source of the piperazine nucleus.
Properties
IUPAC Name |
piperazine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2BrH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWKNNJFYZFNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208549 | |
| Record name | Piperazine dihydrobromide | |
| Source | EPA DSSTox | |
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Molecular Weight |
247.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59813-05-7 | |
| Record name | Piperazine dihydrobromide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059813057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine dihydrobromide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00208549 | |
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| Record name | Piperazine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PIPERAZINE DIHYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD5RF7D2AU | |
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Synthetic Methodologies for Piperazine Dihydrobromide and Its Derivatives
Direct Synthesis Routes of Piperazine (B1678402) Dihydrobromide
The direct synthesis of piperazine dihydrobromide primarily involves the formation of the piperazine ring, which can then be converted to its dihydrobromide salt.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a key method for the synthesis of N-arylpiperazines. nih.gov This approach involves the reaction of piperazine or a monosubstituted piperazine with an electron-deficient aromatic or heteroaromatic compound. nih.gov For the reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. nih.gov In the synthesis of various pharmaceutical compounds, N-Boc-piperazine is often coupled with an aryl halide, followed by deprotection and subsequent reactions. nih.gov
For instance, in the synthesis of Avapritinib, N-Boc-piperazine is coupled with ethyl 2-chloropyrimidine-5-carboxylate. nih.gov After a series of transformations, the deprotected piperazine intermediate undergoes a second SNAr reaction. nih.gov Similarly, the synthesis of other complex molecules may involve the reaction of piperazine with activated (hetero)aryl halides. nih.gov The resulting piperazine derivative can then be treated with two equivalents of hydrobromic acid to yield the corresponding this compound salt. A general representation of this is the reaction of piperazine with pentafluoropyridine, where piperazine acts as a nucleophile, preferentially substituting at the para position. researchgate.net
Cyclization Reactions of Diamine Precursors
The formation of the piperazine ring via the cyclization of diamine precursors is a fundamental and widely utilized strategy. mdpi.com This method often involves the construction of a linear diamine that is subsequently cyclized to form the heterocyclic ring. mdpi.com
One approach involves starting from amino acids to generate a key 2,3-substituted 1,4-diamine intermediate. nih.gov For example, an N-Boc protected amino acid can be converted to a β-ketoester, which then undergoes reductive amination to yield the diamine. nih.gov This diamine precursor is then subjected to an annulation protocol to form the piperazine ring. nih.gov Another strategy involves the reductive cyclization of dioximes, which are prepared from the double Michael addition of nitrosoalkenes to primary amines. mdpi.comnih.gov This method allows for the synthesis of piperazines with substituents at the carbon atoms. mdpi.comnih.gov The final piperazine product can be isolated as the free base and subsequently converted to this compound by treatment with hydrobromic acid.
| Starting Material (Diamine Precursor) | Reagents for Cyclization | Piperazine Product | Reference |
| 2,3-substituted 1,4-diamine | Bromoethyldiphenylsulfonium triflate, TFA | 3-substituted piperazine-2-acetic acid ester | nih.gov |
| Bis(oximinoalkyl)amines | 5%-Pd/C, H₂, Boc₂O | N-Boc-protected piperazines | mdpi.com |
Ugi Reaction and Related Multicomponent Strategies
The Ugi four-component reaction (U-4CR) and other multicomponent reactions (MCRs) offer a convergent and efficient pathway to highly substituted piperazine derivatives. organic-chemistry.orgnih.gov The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. nih.gov
In the context of piperazine synthesis, a bifunctional starting material, such as an N-alkylethylenediamine, can be employed. organic-chemistry.org A one-pot, four-component Ugi condensation can yield piperazine-2-carboxamides. organic-chemistry.org A variation of this is the split-Ugi reaction, which allows for the regioselective desymmetrization of piperazine in a single step, yielding a scaffold where one nitrogen is acylated and the other is alkylated. nih.gov The resulting complex piperazine derivatives can be purified and then converted to their dihydrobromide salts.
| Amine Component | Aldehyde Component | Carboxylic Acid Component | Isocyanide Component | Resulting Piperazine Derivative | Reference |
| N-alkylethylenediamine | Chloroacetaldehyde | Formic acid | tert-butyl isocyanide | Piperazine-2-carboxamides | organic-chemistry.org |
| Piperazine | Formaldehyde | 1H-indole-2-carboxylic acid | 1-isocyano-4-methoxybenzene | 1-acylated, 4-alkylated piperazine | nih.gov |
Intermolecular and Intramolecular Catalytic Cyclization
Catalytic cyclization methods provide another important route to the piperazine core. These can be broadly categorized into intermolecular and intramolecular processes. scispace.com
Intramolecular catalytic cyclization is often a highly selective process. scispace.com For example, a palladium-catalyzed cyclization can be used for the modular synthesis of highly substituted piperazines from various diamine components and a propargyl unit. organic-chemistry.org Gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides can yield tetrahydropyrazines, which can be reduced to piperazines. organic-chemistry.org
Intermolecular catalytic cyclization involves the reaction of simpler, separate components. scispace.com An example is the catalytic synthesis of piperazine from ethylene (B1197577) diamine and propylene (B89431) glycol over a promoted copper catalyst. The synthesis of piperazine from ethylenediamine (B42938) over zeolite catalysts has also been investigated. researchgate.net These catalytic methods typically yield the free piperazine base, which can then be converted to this compound.
| Catalyst | Reactants | Type of Cyclization | Reference |
| Palladium catalyst | Diamine components, propargyl unit | Intramolecular | organic-chemistry.org |
| Gold catalyst | Substrates from cyclic sulfamidates | Intramolecular | organic-chemistry.org |
| Promoted copper catalyst | Ethylene diamine, propylene glycol | Intermolecular | researchgate.net |
| ZSM-5-type zeolite | Ethylenediamine | Intermolecular | researchgate.net |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives generally involves the modification of a pre-formed piperazine ring, followed by salt formation.
N-Alkylation and N-Acylation Strategies
N-alkylation and N-acylation are common methods for the functionalization of the piperazine ring at its nitrogen atoms.
N-Alkylation Strategies N-alkylation of piperazine can be achieved through several methods, including nucleophilic substitution on alkyl halides or sulfonates and reductive amination. nih.gov Direct monoalkylation of piperazine can be challenging due to the potential for dialkylation. mdpi.com To overcome this, one of the nitrogen atoms can be protected, for example with a Boc group, allowing for selective alkylation of the other nitrogen. researchgate.net Subsequent deprotection yields the mono-alkylated piperazine. researchgate.net Another strategy for mono-alkylation involves using a monopiperazinium salt, which provides good yields of the N-monoalkylated product. google.com Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. nih.govnih.gov
N-Acylation Strategies N-acylation of piperazine is typically achieved by reacting it with acylating agents such as acyl chlorides or anhydrides. nih.gov Similar to alkylation, controlling the degree of substitution is important. The reaction of piperazine with benzoyl chlorides can yield both mono-N-acylated and N,N'-diacylated products. nih.gov The use of a protecting group strategy can be employed to achieve selective mono-acylation. researchgate.net The resulting N-alkylated or N-acylated piperazine can then be converted to its corresponding dihydrobromide salt.
| Functionalization | Reagent Type | Example Reagent | Key Strategy | Reference |
| N-Alkylation | Alkyl Halide | Alkyl bromide | Use of protecting groups (e.g., Boc) | researchgate.netnih.gov |
| N-Alkylation | Aldehyde | Formaldehyde | Reductive amination | nih.govnih.gov |
| N-Acylation | Acyl Chloride | Benzoyl chloride | Control of stoichiometry or use of protecting groups | nih.govresearchgate.net |
Functionalization of Aromatic Moieties
The direct functionalization of aromatic systems attached to the piperazine core is a powerful strategy for creating structural diversity. Modern photocatalytic methods have emerged as mild and efficient alternatives to traditional cross-coupling reactions for forging new carbon-carbon and carbon-heteroatom bonds.
Visible-light photoredox catalysis enables the direct C–H functionalization of piperazine derivatives. nsf.govencyclopedia.pub For instance, the C–H arylation of N-Boc piperazine with 1,4-dicyanobenzene can be achieved using an iridium-based photocatalyst like Ir(ppy)₃. encyclopedia.pub The proposed mechanism involves the excited state of the catalyst reducing the dicyanobenzene to a radical anion and oxidizing the piperazine to an amino radical cation. encyclopedia.pubmdpi.com Subsequent deprotonation at the C-H bond adjacent to the nitrogen generates an α-amino radical, which couples with the arene radical anion, ultimately leading to the α-aryl-substituted piperazine after rearomatization. encyclopedia.pubmdpi.com
This strategy has been expanded to include C–H vinylation using vinyl sulfones as coupling partners and C–H heteroarylation. nsf.govmdpi.com The heteroarylation process, using a catalyst such as IrIII(ppy)₂(dtbbpy)PF₆, proceeds through a similar pathway involving the generation of an α-aminyl radical that couples with a heteroarene via homolytic aromatic substitution. encyclopedia.pubmdpi.com These methods provide a powerful means to directly attach aromatic and heteroaromatic groups to the piperazine ring under mild conditions. mdpi.com
Chiral this compound Synthesis
The synthesis of enantiomerically pure piperazine derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single stereoisomer. Several asymmetric strategies have been developed to achieve high levels of stereocontrol.
One effective approach begins with readily available chiral precursors, such as α-amino acids. A scalable synthetic route allows for the creation of orthogonally protected, enantiomerically pure 2-substituted piperazines in four steps from α-amino acids. rsc.org A key step in this sequence is an aza-Michael addition involving a chiral 1,2-diamine. rsc.org Another modular synthesis utilizes a palladium-catalyzed carboamination reaction to stereoselectively prepare N-aryl-2,6-disubstituted piperazines, also starting from commercial amino acids. researcher.life
Asymmetric hydrogenation of prochiral pyrazine (B50134) precursors represents another powerful method. Iridium-catalyzed asymmetric hydrogenation of pyrazines, activated by alkyl halides, can produce a wide array of chiral piperazines with high enantioselectivity (up to 96% ee). researchgate.net This method is notable for its scalability and applicability to the synthesis of complex drug molecules. researchgate.net The direct functionalization of the piperazine ring at its carbon atoms is generally challenging, making these de novo cyclization and hydrogenation strategies particularly valuable for accessing polysubstituted chiral piperazines. researchgate.net
Radical Cyclization Approaches for Heterocyclic Fusion
Radical cyclization methods have become increasingly prominent for the de novo synthesis of the piperazine ring, offering access to complex derivatives from simple acyclic precursors. These approaches often rely on the generation of an α-amino radical which undergoes a cyclization reaction. mdpi.com
Manganese(III) acetate, Mn(OAc)₃, is a classic reagent used to mediate oxidative radical cyclizations. This method has been successfully applied to synthesize novel piperazine-containing dihydrofuran compounds from unsaturated diacyl and alkyl-acyl piperazine derivatives. nih.govnih.gov The reaction is initiated by the Mn(OAc)₃-mediated formation of a radical, which then cyclizes to form the new heterocyclic ring. nih.gov
More recently, photoredox catalysis has provided milder and more versatile radical-based strategies. The Stannyl Amine Protocol (SnAP) chemistry, developed by Bode and coworkers, uses tin-based reagents to generate α-aminyl radicals that cyclize onto imines formed in situ from aldehydes. nsf.govmdpi.com While effective, the toxicity of tin reagents is a significant drawback. mdpi.comethz.ch This led to the development of the Silicon Amine Protocol (SLAP), which replaces the tin reagent with a silicon-based analogue. The SLAP process uses an iridium photoredox catalyst under blue light irradiation to achieve the cyclization, providing an attractive, tin-free alternative. mdpi.comethz.ch Further innovation led to the CarboxyLic Amine Protocol (CLAP), a decarboxylative cyclization between aldehydes and amino-acid-derived diamines, which also utilizes an iridium-based photoredox catalyst to generate the key α-aminyl radical intermediate. researchgate.netmdpi.com
Comparison of Radical Cyclization Protocols
| Protocol | Radical Precursor | Promoter/Catalyst | Key Features |
| Mn(OAc)₃-mediated | Unsaturated Piperazine Derivative | Mn(OAc)₃ (stoichiometric) | Classical oxidative cyclization for fusing rings like dihydrofurans. nih.govnih.gov |
| SnAP (Stannyl Amine Protocol) | Stannane Reagent | Copper (stoichiometric or catalytic) | Convergent synthesis from aldehydes; high functional group tolerance; uses toxic tin. nsf.govmdpi.com |
| SLAP (Silicon Amine Protocol) | Silicon Amine Reagent | Iridium Photoredox Catalyst | Tin-free alternative to SnAP; mild conditions; avoids toxic byproducts. mdpi.comethz.ch |
| CLAP (CarboxyLic Amine Protocol) | Amino-Acid-Derived Diamine | Iridium or Organic Photoredox Catalyst | Decarboxylative approach; avoids tin; green and sustainable. researchgate.netmdpi.com |
Scalable and Industrial Synthesis Considerations
Transitioning a synthetic route from laboratory scale to industrial production requires a focus on efficiency, cost-effectiveness, safety, and sustainability. For piperazine and its derivatives, this involves optimizing reaction conditions and exploring advanced manufacturing technologies.
Achieving high yield and purity on a large scale is a primary goal of industrial synthesis. For piperazine itself, numerous catalytic processes have been developed and optimized. One-pot, one-step procedures for monosubstituted piperazines have been designed to be simple, inexpensive, and provide high yields and purity. mdpi.com These methods often rely on the reaction of a piperazine-1-ium cation, which suppresses the formation of undesired symmetrically disubstituted by-products. mdpi.com
Industrial synthesis of the core piperazine ring often involves the catalytic cyclization of precursors like iminodiacetonitrile (B147120) (IDAN). researchgate.net High yields (85%) can be achieved through the reduction of IDAN with a Raney Nickel catalyst in the presence of high amounts of ammonia (B1221849) at elevated temperature (95–105°C) and pressure (27.5–31 MPa). researchgate.net While the high pressure is a drawback, the high yield makes it a viable industrial process. researchgate.net The choice of catalyst, solvent, temperature, and pressure are all critical variables that must be fine-tuned to maximize product output and minimize impurity formation. researchgate.net
Modern drug discovery often requires the rapid synthesis and screening of large numbers of related compounds, known as chemical libraries. Parallel synthesis techniques are instrumental in meeting this demand. mdpi.com
Parallel solid-phase synthesis is a powerful technique where molecules are built on a solid support, such as a resin or polymer lantern. nih.govacs.org This allows for the simultaneous synthesis of many distinct but structurally related piperazine derivatives in an organized, array-based format. nih.gov The use of a solid support simplifies purification, as excess reagents and by-products can be washed away, and the final products are cleaved from the support in the last step. This methodology has been successfully used to create libraries of arylpiperazine and piperazine-tethered thiazole (B1198619) compounds for screening purposes. mdpi.comnih.gov
Photocatalytic synthesis offers significant advantages for industrial applications, including the use of mild reaction conditions and improved sustainability. ethz.ch Photocatalytic methods, such as the SLAP and CLAP protocols, avoid harsh reagents and toxic metals. mdpi.comethz.ch These reactions can often be performed at room temperature using visible light as an energy source. The transition of these methods from batch to continuous flow setups is another key advantage, as flow chemistry can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch reactors. nsf.gov
Key Industrial & Scalable Synthesis Techniques
| Technique | Description | Advantages for Scalability |
| Optimized Catalytic Cyclization | High-pressure, high-temperature catalytic hydrogenation of precursors like IDAN using catalysts such as Raney Ni. researchgate.net | Achieves high yields (e.g., 85%) of the core piperazine structure. researchgate.net |
| One-Pot Monosubstitution | Simplified procedure using protonated piperazine to selectively form monosubstituted products. mdpi.com | High yield and purity, cost-effective, reduces waste and process steps. mdpi.com |
| Parallel Solid-Phase Synthesis | Simultaneous synthesis of multiple derivatives on a solid support, often in a grid format. mdpi.comnih.gov | Enables rapid generation of compound libraries for drug discovery; simplifies purification. mdpi.com |
| Photocatalytic Flow Synthesis | Light-driven reactions performed in a continuous flow reactor. nsf.gov | Mild conditions, enhanced safety, precise control, and efficient scalability. nsf.gov |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For piperazine (B1678402) dihydrobromide, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the chemical environment of the atoms within the piperazine ring. In the dihydrobromide salt, both nitrogen atoms of the piperazine ring are protonated, forming a symmetric piperazinium dication. This symmetry has a distinct effect on the resulting NMR spectra.
In the ¹H NMR spectrum of piperazine dihydrobromide, the diprotonation of the piperazine ring renders all eight methylene (B1212753) protons (CH₂) chemically equivalent. Due to the rapid chair-to-chair conformational flipping of the six-membered ring at room temperature, these protons exist in an averaged magnetic environment.
Consequently, the ¹H NMR spectrum exhibits a single, sharp signal (a singlet). The electron-withdrawing effect of the positively charged nitrogen atoms (-NH₂⁺-) causes a significant downfield shift of this signal compared to that of the free base piperazine (which typically appears around 2.84 ppm in CDCl₃). chemicalbook.com The exact chemical shift is dependent on the solvent used, but for the diprotonated species in a solvent like D₂O, it is observed further downfield. This single peak represents all eight protons of the piperazine ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (Ring Protons) | ~3.5 - 4.0 (in D₂O) | Singlet (s) | 8H |
| -NH₂⁺- (Ammonium Protons) | Variable, often broad | Singlet (s) | 4H |
Note: The chemical shift of the N-H protons can vary significantly and may exchange with solvent protons (like D₂O), sometimes leading to its disappearance from the spectrum.
Similar to the proton NMR, the symmetry of the piperazinium dication in this compound results in a simplified ¹³C NMR spectrum. All four carbon atoms in the ring are chemically equivalent due to the C₂h symmetry of the diprotonated ring.
This equivalence leads to the observation of a single resonance in the ¹³C NMR spectrum. As with the protons, the carbons are deshielded by the adjacent positively charged nitrogen atoms, causing their signal to appear at a lower field (higher ppm value) compared to neutral piperazine (typically around 45-47 ppm). researchgate.netingentaconnect.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1, C2, C3, C4 (Ring Carbons) | ~40 - 45 (in D₂O) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. For an ionic compound like this compound, soft ionization techniques are typically employed.
Electrospray ionization is a soft ionization technique suitable for analyzing ionic or polar compounds. When this compound is analyzed by positive ion ESI-MS, the non-volatile salt is introduced into the mass spectrometer in solution. The resulting spectrum will not show the intact salt but rather the piperazinium cation.
The primary ion observed would be the singly protonated piperazine molecule, [C₄H₁₀N₂ + H]⁺, which has a molecular weight of approximately 87.15 amu. It is also possible to observe the doubly charged piperazinium dication, [C₄H₁₀N₂ + 2H]²⁺, at an m/z value of approximately 44.1. The detection of these ions confirms the presence of the piperazine core.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of the ion, as each unique formula has a specific theoretical exact mass.
For this compound, HRMS would be used to confirm the elemental composition of the piperazine cation. The theoretically calculated exact mass of the protonated piperazine ion [C₄H₁₁N₂]⁺ is 87.0922 Da. An experimental HRMS measurement matching this value provides unambiguous confirmation of the chemical formula of the cationic component. rsc.org
Table 3: HRMS Data for the Piperazinium Ion
| Ion Formula | Ion Type | Calculated Exact Mass (Da) |
| [C₄H₁₁N₂]⁺ | [M+H]⁺ | 87.0922 |
| [C₄H₁₂N₂]²⁺ | [M+2H]²⁺ | 44.0498 (m/z) |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for quantifying trace amounts of a substance in complex mixtures. scienceasia.orgresearchgate.net This method is particularly useful for detecting residual piperazine from syntheses or in various matrices. scienceasia.org The analysis of this compound would involve the detection of the piperazine moiety.
The process involves:
Liquid Chromatography (LC): The sample is first separated on an LC column to isolate the piperazine from other components.
Tandem Mass Spectrometry (MS/MS): The separated piperazine is ionized (typically by ESI) and a specific precursor ion is selected. For piperazine, this is the protonated molecule at m/z 87.1. researchgate.netresearchgate.net This precursor ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored. A common and sensitive mass transition for piperazine is the fragmentation of the m/z 87.1 precursor ion to the m/z 44.1 product ion. researchgate.net
This specific precursor-to-product ion transition, known as multiple reaction monitoring (MRM), provides excellent selectivity and allows for the reliable quantification of piperazine at very low levels, with limits of detection (LOD) reported in the sub-µg/kg range in certain applications. scienceasia.org
Vibrational Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, the FTIR spectrum is dominated by vibrations of the piperazine ring and the N-H bonds of the secondary ammonium (B1175870) ions.
The formation of the dihydrobromide salt from the piperazine free base leads to significant changes in the FTIR spectrum, particularly in the region of N-H stretching vibrations. In the free base, the N-H stretching bands typically appear in the 3200-3400 cm⁻¹ region. Upon protonation to form the piperazinium ion, these bands shift to lower wavenumbers, often appearing as a broad, complex series of absorptions between 2400 and 3200 cm⁻¹. This broadening and shift are due to the increased bond strength of the N⁺-H bond and extensive hydrogen bonding interactions with the bromide counterions in the solid state.
Table 1: Characteristic FTIR Absorption Bands for Piperazine and its Salts
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| N⁺-H Stretching | 2400 - 3200 | Broad and complex bands due to protonation and hydrogen bonding. |
| C-H Stretching | 2850 - 3000 | Asymmetric and symmetric stretching of CH₂ groups in the ring. |
| N-H Bending | 1580 - 1650 | Bending vibration of the secondary ammonium groups. |
| C-H Bending | 1400 - 1480 | Scissoring and wagging vibrations of the CH₂ groups. |
| C-N Stretching | 1000 - 1200 | Stretching vibrations of the carbon-nitrogen bonds within the ring. |
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating, identifying, and quantifying this compound, ensuring its purity and analyzing it within complex mixtures. Methods like HPLC, GC-MS, and HILIC are routinely employed for these purposes.
HPLC is a cornerstone technique for the analysis of non-volatile compounds like piperazine salts. However, piperazine itself lacks a strong chromophore, making UV detection challenging at low concentrations. jocpr.com To overcome this, analytical methods often involve a pre-column or post-column derivatization step to attach a UV-active molecule to the piperazine nitrogen atoms. A common derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with piperazine to form a stable, UV-active derivative detectable at low levels. jocpr.com
Method development for this compound typically involves reversed-phase chromatography using a C18 column. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter to control the ionization state of the analyte and achieve optimal separation.
Validation of an HPLC method is crucial to ensure its reliability. This process involves evaluating several key parameters as outlined by regulatory guidelines.
Table 2: Key Parameters for HPLC Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no interference at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. jocpr.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. jocpr.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results remains within limits with varied flow rate, temperature, etc. jocpr.com |
GC-MS is a highly specific and sensitive technique used for the identification and quantification of volatile and semi-volatile compounds. rsc.org Since this compound is a salt and thus non-volatile, it typically requires derivatization or conversion to its more volatile free base form before GC analysis. Derivatization with agents like trifluoroacetyl (TFA) or pentafluoropropionyl (PFPA) amides can improve volatility and chromatographic performance. auburn.edu
In the mass spectrometer, the derivatized or free base piperazine molecule undergoes electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is a molecular fingerprint that allows for unambiguous identification. A key fragmentation pathway for the piperazine ring involves cleavage to produce a stable aziridinium (B1262131) ion or other fragments. A characteristic ion for piperazine-containing structures is often observed at a mass-to-charge ratio (m/z) of 56, corresponding to the [C₃H₆N]⁺ fragment. nih.gov Analysis of the mass spectrum allows for the confirmation of the piperazine core structure.
Table 3: Potential Characteristic EI-MS Fragment Ions for Piperazine (Free Base)
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 86 | [C₄H₁₀N₂]⁺ | Molecular Ion (M⁺) |
| 85 | [M-H]⁺ | Loss of a hydrogen atom |
| 70 | [M-NH₂]⁺ | Loss of an amino radical |
| 57 | [C₃H₇N]⁺ | Ring fragmentation product |
| 56 | [C₃H₆N]⁺ | Characteristic piperazine ring fragment nih.gov |
Hydrophilic Interaction Chromatography (HILIC) is an increasingly popular separation mode for highly polar and hydrophilic compounds that are poorly retained in reversed-phase HPLC. researchgate.netamsbiopharma.com Piperazine and its salts are ideal candidates for HILIC analysis. researchgate.net This technique utilizes a polar stationary phase (e.g., silica (B1680970), or bonded phases like cyano or amino) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. nih.gov
The retention mechanism in HILIC is based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase. core.ac.uk This provides excellent retention for polar compounds like this compound without the need for derivatization. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer, as these detectors are compatible with the volatile mobile phases used in HILIC. researchgate.net A key advantage of HILIC-MS is the high organic content of the mobile phase, which promotes efficient desolvation and ionization in the MS source, leading to enhanced sensitivity.
Table 4: Example HILIC Method Parameters for Piperazine Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | Cyanopropyl (CN) bonded silica researchgate.net |
| Mobile Phase | Acetonitrile/Water with an acidic modifier (e.g., trifluoroacetic acid) researchgate.net |
| Gradient | Isocratic or gradient elution, starting with high organic content |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
X-ray Diffraction Studies for Solid-State Characterization
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal X-ray diffraction can provide precise information about its crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The analysis involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. This data allows for the elucidation of the unit cell dimensions (the basic repeating unit of the crystal), the space group (the symmetry of the crystal), and the conformation of the piperazine ring (typically a chair conformation). nih.gov
Table 5: Example of Crystallographic Data Obtained from X-ray Diffraction for a Piperazine Derivative
| Parameter | Example Value (for 1-(4-nitrobenzoyl)piperazine (B1268174) nih.govresearchgate.net) | Description |
|---|---|---|
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |
| Space Group | C2/c | Describes the symmetry elements present in the unit cell. |
| Unit Cell Dimensions | a = 24.587 Å, b = 7.0726 Å, c = 14.171 Å | The lengths of the edges of the unit cell. |
| Unit Cell Angles | α = 90°, β = 119.257°, γ = 90° | The angles between the edges of the unit cell. |
| Volume (V) | 2149.9 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-(4-nitrobenzoyl)piperazine |
| 4-chloro-7-nitrobenzofuran (NBD-Cl) |
| Acetonitrile |
| Methanol |
| Piperazine |
| This compound |
| Trifluoroacetyl (TFA) |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to identify crystalline phases and analyze their structure. A sample of the crystalline powder, in this case, this compound, is exposed to a monochromatic X-ray beam. As the sample is rotated, the X-rays are diffracted by the planes of atoms in the randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline solid, with the positions and intensities of the diffraction peaks being characteristic of the material's crystal lattice.
An illustrative representation of PXRD data that could be obtained for a crystalline powder is shown in the table below. The 2θ values, corresponding d-spacings, and relative intensities are unique to a specific crystal structure.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 45 |
| 15.5 | 5.71 | 100 |
| 20.4 | 4.35 | 80 |
| 25.8 | 3.45 | 65 |
| 31.1 | 2.87 | 50 |
| Note: The data in this table is illustrative and does not represent experimentally verified data for this compound. |
Single-Crystal X-ray Diffraction (SXRD) for Molecular and Crystal Structure Elucidation
For an unambiguous determination of the molecular and crystal structure, Single-Crystal X-ray Diffraction (SXRD) is the gold standard. This technique requires a single, high-quality crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern of discrete spots. The geometric arrangement and intensities of these spots are directly related to the arrangement of atoms within the crystal lattice.
Through the analysis of the SXRD data, a complete three-dimensional model of the atomic arrangement can be constructed. This includes the precise determination of the unit cell parameters (the dimensions and angles of the repeating unit of the crystal), the space group (the symmetry operations that describe the crystal), and the exact coordinates of each atom within the unit cell.
While a definitive crystal structure for this compound is not available in the searched crystallographic databases, some sources suggest it may crystallize in the orthorhombic crystal system with the space group Pnma. An illustrative table of crystallographic data that would be obtained from a successful SXRD experiment is presented below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | [Illustrative Value e.g., 7.123] |
| b (Å) | [Illustrative Value e.g., 10.456] |
| c (Å) | [Illustrative Value e.g., 5.789] |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | [Calculated from a, b, c] |
| Z | [Number of formula units per unit cell] |
| Note: The data in this table is for illustrative purposes, based on a potential crystal system, and is not experimentally verified for this compound. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties.
Geometry Optimization and Electronic Structure Analysis
A foundational step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For piperazine (B1678402) dihydrobromide, this would involve calculating bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, influencing its chemical properties.
Prediction of Spectroscopic Parameters (NMR, IR, UV/Vis)
DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV/Vis) electronic transitions would be compared against experimental data to validate the computational model and aid in the interpretation of experimental spectra.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other chemical species. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green areas are neutral. For piperazine dihydrobromide, the MEP map would highlight the influence of the protonated nitrogen atoms and the bromide counter-ions on its reactive sites.
Quantitative Structure-Property Relationship (QSPR) and Structure-Fluorescence Relationship (SFR) Studies
QSPR and SFR studies are computational methods that correlate the structural or physicochemical properties of a series of compounds with their activities or properties (like fluorescence). These models are typically used in drug design and materials science to predict the properties of new, unsynthesized molecules. For this compound, such studies would require a dataset of related compounds and are not applicable to a single compound analysis without this broader context.
Intermolecular Interaction Analysis
This analysis investigates the non-covalent forces between molecules, such as hydrogen bonding and van der Waals forces. For this compound in a solid state, these calculations would help in understanding its crystal packing and stability. In solution, it would shed light on its interactions with solvent molecules.
Without specific published research on the computational analysis of this compound, the detailed data tables and specific research findings for these subsections cannot be generated.
Hirshfeld Surface Analysis
Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govresearchgate.net The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the sum of spherical atomic densities) is greater than that of all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify key intermolecular contacts.
The dnorm map for this compound would be expected to highlight the significant role of hydrogen bonding. Red areas on the surface indicate contacts shorter than the van der Waals radii, typically corresponding to strong hydrogen bonds, such as those between the protonated nitrogen atoms of the piperazinium cation and the bromide anions (N-H···Br). Other colors represent contacts with distances close to (white) or longer than (blue) the van der Waals separation.
To quantify the contributions of different types of interactions to the crystal stability, two-dimensional fingerprint plots are derived from the Hirshfeld surface. nih.gov These plots summarize the distribution of intermolecular contacts. For this compound, the most significant contributions are anticipated to arise from hydrogen bonds between hydrogen and bromine atoms (H···Br) and from van der Waals interactions involving hydrogen-hydrogen (H···H) contacts. The prominent, sharp spikes in the fingerprint plot for H···Br contacts would underscore the directional and specific nature of the N-H···Br hydrogen bonds that stabilize the crystal structure. nih.gov
The table below presents a theoretical breakdown of the percentage contributions of the most significant intermolecular contacts for this compound, as would be derived from a full Hirshfeld surface analysis.
| Interaction Type | Anticipated Percentage Contribution (%) | Description |
|---|---|---|
| H···Br / Br···H | ~55-65% | Represents the dominant strong N-H···Br hydrogen bonds between the piperazinium cation and bromide anions. |
| H···H | ~25-35% | Corresponds to van der Waals contacts between hydrogen atoms on the piperazine ring. |
| C···H / H···C | ~5-10% | Indicates weaker C-H···Br or C-H···π interactions contributing to crystal packing. |
| N···H / H···N | ~1-5% | Represents contacts involving the nitrogen atoms of the piperazine ring. |
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. researchgate.netmdpi.com The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). mdpi.com By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, different types of interactions can be distinguished.
In the resulting 3D plot for this compound, large, low-density colored isosurfaces would appear in regions corresponding to non-covalent interactions. The color of the isosurface indicates the nature of the interaction:
Blue: Strong, attractive interactions, such as the N-H···Br hydrogen bonds.
Green: Weak, delocalized van der Waals interactions, expected between the aliphatic C-H groups of the piperazine ring.
Red: Strong, repulsive interactions (steric clashes), which might appear in strained regions of the crystal packing.
The 2D RDG plot would feature distinct spikes in the low-density, low-gradient region. The position and sign(λ₂)ρ value of these spikes provide quantitative insight into the interaction strength. For this compound, a prominent spike at a negative sign(λ₂)ρ value would confirm the presence of strong hydrogen bonding, while spikes closer to zero would correspond to weaker van der Waals forces. chemrxiv.org
The following table summarizes the expected findings from an RDG analysis of this compound.
| Interaction Type | sign(λ₂)ρ Region | Isosurface Color | Description |
|---|---|---|---|
| Strong Hydrogen Bonds (N-H···Br) | Large and negative | Blue | Indicates strong attractive forces and charge depletion at the bond critical point. |
| Van der Waals Interactions | Near zero | Green | Represents weak, non-bonding interactions between molecular surfaces. |
| Steric Repulsion | Large and positive | Red | Highlights regions of non-bonded overlap and steric clash between atoms. |
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM) Approaches
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. youtube.com It is particularly useful for quantifying charge transfer and hyperconjugative interactions that contribute to molecular stability. The analysis involves a second-order perturbation theory analysis of the Fock matrix, which estimates the stabilization energy, E(2), associated with donor-acceptor interactions. youtube.com
For the piperazinium dication in this compound, significant E(2) values would be expected for interactions involving the donation of electron density from the σ orbitals of C-H and C-C bonds into the antibonding σ* orbitals of adjacent bonds. Furthermore, strong interactions would be predicted between the lone pairs of the bromide anions (donors) and the antibonding σ* orbitals of the N-H bonds (acceptors) of the piperazinium cation, quantifying the charge transfer aspect of the N-H···Br hydrogen bond.
A hypothetical NBO analysis for key interactions in this compound is presented below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (Br⁻) | σ(N-H) | > 15 | Hydrogen Bond (Charge Transfer) |
| σ(C-H) | σ(C-N) | ~ 2-5 | Intramolecular Hyperconjugation |
| σ(C-C) | σ(C-N) | ~ 1-3 | Intramolecular Hyperconjugation |
| σ(N-H) | σ(C-C) | ~ 1-2 | Intramolecular Hyperconjugation |
Quantum Theory of Atoms in Molecules (AIM) Approach
The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density (ρ(r)) to define atomic basins, chemical bonds, and the nature of interatomic interactions. wiley-vch.deamercrystalassn.org The theory identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located on the path of maximum electron density between two atoms (a bond path) indicates an interaction. wiley-vch.de
The properties of the electron density at the BCP, such as the density itself (ρBCP), its Laplacian (∇²ρBCP), and the total energy density (HBCP), are used to classify the interaction. For the N-H···Br hydrogen bonds in this compound, the interaction would be classified as a closed-shell interaction, characteristic of ionic bonds, strong hydrogen bonds, and van der Waals forces. This is indicated by a relatively low ρBCP value, a positive Laplacian (∇²ρBCP > 0), and a total energy density (HBCP) that is close to zero or slightly positive. qu.edu.qamuni.cz
The table below outlines the theoretical AIM parameters for the principal interactions in this compound.
| Interaction | ρBCP (a.u.) | ∇²ρBCP (a.u.) | HBCP (a.u.) | Interaction Type |
|---|---|---|---|---|
| N-H (covalent) | ~0.30-0.35 | < 0 | < 0 | Shared (Covalent) |
| C-N (covalent) | ~0.25-0.30 | < 0 | < 0 | Shared (Covalent) |
| N-H···Br (H-bond) | ~0.02-0.04 | > 0 | ≈ 0 or > 0 | Closed-Shell (Strong H-bond) |
| C-H···Br (weak H-bond) | ~0.01-0.02 | > 0 | > 0 | Closed-Shell (Weak H-bond) |
Computational Assessment of Molecular Interactions with Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or nucleic acid. tandfonline.com This method is instrumental in drug discovery for understanding binding mechanisms and for virtual screening of compound libraries. For this compound, docking studies would explore how the piperazinium dication interacts with the active site of a biological target.
Piperazine and its derivatives are known to interact with a variety of biological targets, often through interactions mediated by the protonated nitrogen atoms. nih.govresearchgate.net In a hypothetical docking simulation, the piperazinium dication would likely engage in strong electrostatic and hydrogen bonding interactions with negatively charged or polar residues within a protein's binding pocket. Key interacting residues would include aspartic acid (Asp) and glutamic acid (Glu), which can act as hydrogen bond acceptors for the N-H groups of the piperazinium ion.
The chair conformation of the piperazine ring also presents specific steric properties, influencing how it fits into a binding site. The hydrophobic C-H groups on the ring could form weaker van der Waals or C-H···π interactions with nonpolar residues like leucine, valine, or phenylalanine. mdpi.com
The table below provides a hypothetical summary of potential interactions between this compound and an illustrative protein active site, derived from principles observed in docking studies of similar piperazine-based ligands. researchgate.net
| Ligand Atom/Group | Receptor Residue | Interaction Type | Typical Distance (Å) |
|---|---|---|---|
| N1-H (Piperazinium) | Aspartate (OD1/OD2) | Hydrogen Bond / Salt Bridge | 1.8 - 2.5 |
| N4-H (Piperazinium) | Glutamate (OE1/OE2) | Hydrogen Bond / Salt Bridge | 1.8 - 2.5 |
| N1-H (Piperazinium) | Serine/Threonine (OG) | Hydrogen Bond | 2.0 - 2.8 |
| C-H (Piperazine Ring) | Phenylalanine (Ring) | C-H···π Interaction | 3.0 - 4.0 |
| Piperazine Ring | Leucine/Valine | Van der Waals / Hydrophobic | 3.5 - 4.5 |
Reactivity and Reaction Mechanisms of Piperazine Dihydrobromide
Nucleophilic Reactivity of Piperazine (B1678402) Nitrogen Atoms
The fundamental reactivity of the piperazine ring stems from the lone pair of electrons on its two nitrogen atoms, making it a potent nucleophile. In piperazine dihydrobromide, these nitrogens are protonated, which deactivates their nucleophilicity. Consequently, for the piperazine moiety to participate in nucleophilic reactions such as acylation and alkylation, a base is required to deprotonate one or both nitrogen atoms, regenerating the more reactive free amine form.
Piperazine readily undergoes acylation reactions with electrophiles like acyl chlorides and anhydrides to form N-acylpiperazines. A significant challenge in these reactions is controlling the degree of substitution to achieve either mono-acylation or di-acylation selectively. Given the symmetrical nature of piperazine, reactions can often lead to a mixture of mono-substituted, di-substituted, and unreacted starting material.
Several strategies have been developed to control this selectivity:
Stoichiometry Control: Carefully controlling the molar ratio of the acylating agent to piperazine can favor mono-acylation, although this often results in mixtures that require purification.
Use of Protecting Groups: A highly effective method for achieving mono-acylation is to use a protecting group. One of the nitrogen atoms is temporarily blocked, directing the acylation to the unprotected nitrogen. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose. N-Boc-piperazine can be selectively acylated at the free secondary amine, and the Boc group can be subsequently removed under acidic conditions to yield the mono-acylated product. researchgate.net
Flow Chemistry: Continuous flow chemistry offers precise control over stoichiometry and reaction time, enabling highly selective mono-alkylation and, by extension, mono-acylation with minimal byproduct formation. researchgate.net
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Stoichiometry Control | Using a large excess of piperazine to favor the statistical probability of a single reaction per molecule. | Simple, requires no additional protection/deprotection steps. | Often yields mixtures, requiring difficult separation; inefficient use of the excess reagent. |
| Protecting Groups (e.g., Boc) | One nitrogen is temporarily blocked, forcing the reaction to occur at the other nitrogen. | High selectivity for mono-functionalization; products are generally clean. researchgate.net | Requires additional synthesis steps for protection and deprotection, increasing overall process length. researchgate.net |
| Reductive Amination | Reaction with an aldehyde or ketone in the presence of a reducing agent to form a C-N bond. | Avoids over-alkylation and the formation of quaternary ammonium (B1175870) salts. researchgate.netnih.gov | Limited to introducing alkyl groups; requires specific carbonyl precursors. |
| In Situ Monohydrochloride | Using a mixture of piperazine and piperazine dihydrochloride to create the less nucleophilic monoprotonated species. | One-pot procedure that avoids separate protection steps. | Reduced nucleophilicity can lead to slower reaction rates. |
Similar to acylation, the alkylation of piperazine with electrophiles like alkyl halides is a fundamental reaction. nih.govlibretexts.org This reaction is also subject to selectivity challenges, with the potential for over-alkylation to form di-substituted piperazines and even quaternary ammonium salts. libretexts.orgchemguide.co.uk
Controlling mono-alkylation is crucial in pharmaceutical synthesis and can be achieved through several methods:
Use of Excess Piperazine: Employing a significant excess of piperazine can statistically favor the formation of the mono-alkylated product. libretexts.org
Protecting Group Strategy: As with acylation, protecting one nitrogen with a group like Boc or formyl allows for selective alkylation on the other nitrogen, followed by deprotection. researchgate.net
Reductive Amination: This is a powerful alternative to direct alkylation with alkyl halides. The reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) cleanly yields the N-alkylated product and inherently prevents the formation of quaternary salts. researchgate.netnih.gov
Use of Monoprotonated Salts: Reacting an alkylating agent with a monopiperazinium salt can yield N-monoalkylated products in good yields, as the monoprotonated form is less reactive and less prone to di-alkylation. google.com
Substitution Reactions involving Bromine Atoms
In this compound, the bromine atoms exist as bromide anions (Br⁻), which serve as counter-ions to the diprotonated piperazinium cation. These bromide ions are generally considered spectator ions in the context of the piperazine ring's nucleophilic reactions. The primary reactive sites on the molecule are the nitrogen atoms (after deprotonation) and, under certain conditions, the carbon-hydrogen bonds.
The bromide counter-ion does not typically participate in substitution reactions on the piperazine ring itself. While bromide can act as a nucleophile in other contexts, its role in the reactions of this compound is primarily to maintain charge neutrality. However, in specific applications like hydrogen bromine redox flow batteries, quaternary ammonium cations with bromide counter-ions are known to interact with and form polybromide species (e.g., Br₃⁻, Br₅⁻), demonstrating the potential for the bromide ion to engage in complex formation. mdpi.com This behavior is distinct from substitution reactions involving the covalent framework of the piperazine molecule.
Oxidation and Reduction Pathways
The piperazine ring can undergo both oxidation and reduction, although oxidation is the more commonly studied pathway, particularly in the context of its industrial and atmospheric degradation.
Oxidation Pathways: The oxidation of piperazine can be initiated by various oxidants and conditions, leading to a range of products through different mechanisms.
Atmospheric Oxidation: In the atmosphere, piperazine's degradation is primarily initiated by hydroxyl (•OH) radicals. This reaction is very fast and proceeds via two main pathways: hydrogen abstraction from an N-H bond to form an aminyl radical, or abstraction from a C-H bond to form an α-amino alkyl radical. nih.govchemrxiv.org Theoretical and experimental studies show that abstraction from the C-H sites is the predominant pathway. nih.govchemrxiv.org Subsequent reactions of these radicals with molecular oxygen (O₂) can lead to the formation of cyclic imines (e.g., 1,2,3,6-tetrahydropyrazine), cyclic amides, and ring-opened products. nih.govchemrxiv.org
Industrial/Chemical Oxidation: In industrial settings, such as post-combustion carbon capture systems, piperazine is subject to oxidative degradation. This process is often autocatalytic, accelerated by the presence of dissolved metals like iron and copper. researchgate.netutexas.edu The degradation products include intermediate compounds like piperazinol and 2-oxopiperazine (a cyclic amide), as well as final products from ring decomposition such as ethylenediamine (B42938) (EDA), ammonia (B1221849), and formate. utexas.eduhw.ac.uk
| Condition | Initiating Species/Catalyst | Major Products | Reference |
|---|---|---|---|
| Simulated Atmospheric | Hydroxyl (•OH) Radicals | 1,2,3,6-Tetrahydropyrazine, 1-Nitropiperazine, 1-Nitrosopiperazine | nih.gov |
| Post-Combustion CO₂ Capture | Dissolved O₂, Iron (Fe²⁺/Fe³⁺), Copper (Cu²⁺) | Piperazinol, 2-Oxopiperazine, Ethylenediamine (EDA), Ammonia, Formate | researchgate.netutexas.edu |
| Aqueous KOH Solution | Hydroxyl and Oxygen Radicals | Ethylenediamine (EDA), 2-Oxopiperazine (OPZ), Formylpiperazine (FPZ), Formate | hw.ac.uk |
Reduction Pathways: The piperazine ring is a saturated heterocycle and is generally stable to reduction under typical chemical conditions. The synthesis of piperazine, however, can involve reduction as a key step. One common synthetic route is the catalytic or chemical reduction of pyrazines, which are the aromatic analogues of piperazines. rsc.orgwikipedia.org This transformation effectively saturates the ring to produce the piperazine scaffold. Direct reduction of the piperazine ring itself is not a common reaction pathway.
Complexation and Coordination Chemistry
Piperazine is an effective ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. rsc.org The two nitrogen atoms can act as Lewis bases, donating their lone pairs of electrons to a metal center. It can coordinate to one or two metal centers, acting as a bridging ligand. researchgate.net
While this compound itself is less likely to act as a ligand due to the protonated nitrogens, the deprotonated piperazine base readily reacts with metal salts, including metal bromides, to form coordination complexes. researchgate.neteurjchem.com
A series of complexes with bivalent first-row transition metal bromides have been synthesized and characterized. These complexes are typically prepared by reacting the metal(II) bromide (MBr₂) with piperazine in a hot ethanol solution. researchgate.neteurjchem.com The resulting complexes often have the general formula [MBr₂(pipz)n], where M can be Mn(II), Fe(II), Co(II), Ni(II), Cu(II), or Zn(II), and 'n' is typically 1 or 1.5. researchgate.neteurjchem.com
In these complexes, the piperazine ligand can adopt different conformations to facilitate coordination. While typically found in a stable chair conformation, upon complexation it can shift to a boat conformation, which allows both nitrogen atoms to potentially coordinate to the same metal center in a bidentate fashion. nih.gov This structural flexibility allows piperazine to form both monometallic and bimetallic or polymeric structures. biointerfaceresearch.com
| Metal (M) | Complex Formula | Stoichiometry (n) | Reference |
|---|---|---|---|
| Manganese (Mn) | [MnBr₂(pipz)] | 1 | researchgate.neteurjchem.com |
| Iron (Fe) | [FeBr₂(pipz)] | 1 | researchgate.neteurjchem.com |
| Cobalt (Co) | [CoBr₂(pipz)] | 1 | researchgate.neteurjchem.com |
| Nickel (Ni) | [NiBr₂(pipz)] | 1 | researchgate.neteurjchem.com |
| Copper (Cu) | [CuBr₂(pipz)1.5] | 1.5 | researchgate.neteurjchem.com |
| Zinc (Zn) | [ZnBr₂(pipz)] | 1 | researchgate.neteurjchem.com |
Ligand Design for Coordination with Metal Ions
The piperazine scaffold, a six-membered ring containing two opposing nitrogen atoms, serves as a highly versatile and privileged building block in the design of ligands for coordination with metal ions. rsc.orgnih.gov this compound acts as a stable salt precursor from which the reactive piperazine free base can be obtained for synthetic modifications. The key to its utility in coordination chemistry lies in the two secondary amine groups, which can be readily functionalized to create a vast array of polydentate ligands with tailored properties. rsc.orgresearchgate.net
Substitution at the nitrogen atoms of the piperazine ring is the primary strategy for creating ligands with diverse binding possibilities. rsc.org These substitutions can be symmetric or asymmetric, leading to ligands with varying denticity and geometric constraints. rsc.orgbiointerfaceresearch.com For instance, attaching amino-alkyl groups of different lengths to both nitrogen atoms results in potent tetradentate ligands. rsc.org This functionalization allows the piperazine core to be integrated into various ligand frameworks, from simple open-chain chelators to complex macrocycles and extended coordination polymers. rsc.orgnih.gov
The conformation of the piperazine ring is a critical factor in its coordination behavior. While the free ligand typically adopts a thermodynamically stable chair conformation, coordination to a metal center often forces it into a less stable boat conformation to facilitate bidentate chelation. nih.govwikipedia.org This conformational flexibility allows piperazine-based ligands to bind to a single metal center or to bridge two different metal centers, leading to the formation of both monometallic and bimetallic complexes. rsc.orgbiointerfaceresearch.com
Detailed Research Findings
The adaptability of the piperazine scaffold has led to the development of numerous ligands for coordination with a wide range of metal ions. These complexes have applications in areas such as catalysis and the development of Metal-Organic Frameworks (MOFs). rsc.orgnih.gov
Key strategies in ligand design include:
Open-Chain Polydentate Ligands: Symmetrical N,N'-disubstitution of the piperazine ring with coordinating arms, such as pyridyl or quinolyl groups, creates effective tetradentate ligands. These ligands can form stable five-coordinate complexes with transition metals like copper(II). mdpi.com
Macrocyclic Ligands: Incorporating the piperazine unit into a larger macrocyclic structure enhances the stability and selectivity of the resulting metal complexes. nih.govnih.gov This "rigidification" is a known strategy for creating ligands for applications in areas like magnetic resonance imaging (MRI). nih.govnih.gov For example, a 17-membered macrocycle containing a piperazine and a pyridine moiety (17-anePyN₅Pip) shows high selectivity for copper(II). nih.gov
Bridging Ligands for Coordination Polymers and MOFs: Piperazine and its derivatives can act as linkers or struts to construct extended one-, two-, or three-dimensional networks. wikipedia.orgfigshare.com A long, flexible ligand featuring a central piperazine unit has been shown to form coordination polymers with Cd(II) and Ag(I), where the final structure is dictated by the coordination preference of the metal ion. figshare.com Furthermore, piperazine-functionalized isophthalic acid has been used as a linker to create a MOF with enhanced methane storage capacity. rsc.orgresearchgate.net
The following table summarizes selected examples of ligands derived from the piperazine scaffold and their coordination behavior with different metal ions.
Solid State Chemistry and Supramolecular Assembly
Crystal Engineering Principles
Crystal engineering is the rational design of solid-state structures by exploiting intermolecular interactions. iqpc.com This field utilizes the directionality and predictability of non-covalent forces, especially hydrogen bonds, to assemble molecules into desired supramolecular architectures. iqpc.com The core components of Piperazine (B1678402) Dihydrobromide for crystal engineering are the piperazinium dication, which acts as a hydrogen bond donor, and the bromide anions, which are hydrogen bond acceptors. The formation of a salt, involving proton transfer from hydrobromic acid to the nitrogen atoms of the piperazine ring, creates strong, charge-assisted hydrogen bonds that are fundamental to its crystal packing. The goal of applying crystal engineering to such a compound is to control its solid-state properties by understanding and directing these intermolecular assembly processes.
Hydrogen Bonding Networks in Piperazine Dihydrobromide Structures
In the crystalline state, this compound is organized by a network of strong hydrogen bonds. The piperazinium ring, which adopts a stable chair conformation, possesses four acidic N-H protons (two on each nitrogen atom). ed.ac.uk These protons act as potent hydrogen bond donors. The bromide anions (Br⁻) serve as the corresponding hydrogen bond acceptors.
The primary interaction governing the supramolecular assembly is the charge-assisted N⁺-H···Br⁻ hydrogen bond. This type of interaction is a robust and directional force that connects the cationic and anionic components into an extended, stable network. The presence of multiple hydrogen bond donor sites on the piperazinium cation allows for a high degree of connectivity within the crystal lattice, a common feature in piperazine-based salts. rsc.org
Formation of 2D and 3D Supramolecular Architectures
The multiplicity of hydrogen bonding sites on the piperazinium dication is crucial for the formation of higher-dimensional structures. With four N-H donor groups, each cation has the potential to connect to several surrounding bromide anions. In turn, each bromide anion can accept hydrogen bonds from multiple piperazinium cations. This extensive connectivity facilitates the construction of robust three-dimensional (3D) supramolecular frameworks. rsc.org While simpler piperazine compounds can form 1D chains or 2D sheets ed.ac.ukmdpi.com, the ionic nature and multiple donor sites in this compound are highly conducive to creating intricate and stable 3D architectures. The precise topology of this network depends on the geometric arrangement of the ions, which maximizes the strength and number of hydrogen bonds.
Co-crystallization Strategies with this compound
Co-crystallization is a technique used to design multi-component crystalline solids by combining an active pharmaceutical ingredient (API) with a benign co-former. researchgate.net While neutral piperazine is a widely used co-former for creating pharmaceutical co-crystals with improved solubility and stability rhhz.netmdpi.comnih.gov, the use of this compound in this context is less straightforward as it is a salt.
Strategies involving this compound would likely fall under the category of multi-component ionic crystals or ionic co-crystals. In such a system, the pre-formed salt could be crystallized with a neutral guest molecule, where the guest integrates into the lattice through weaker interactions or by forming hydrogen bonds with either the piperazinium cation or the bromide anion. Alternatively, it could be combined with another salt to form a new crystalline phase. The design principle remains rooted in identifying complementary hydrogen bond functionalities between this compound and a potential guest molecule.
Polymorphism and Solid-State Stability Investigations
Polymorphism is the ability of a solid material to exist in more than one crystalline form. nih.gov Different polymorphs of a compound have the same chemical composition but differ in their crystal packing and/or molecular conformation, which can lead to different physicochemical properties.
Specific studies on the polymorphism of this compound are not widely reported. However, piperazine-containing systems are known to exhibit polymorphism. For instance, a 2:1 co-crystal of melatonin (B1676174) and piperazine was found to exist in two polymorphic forms, which differed in their hydrogen bonding patterns and molecular packing arrangements. researchgate.net Such findings suggest that this compound could also potentially form different crystalline structures depending on crystallization conditions (e.g., solvent, temperature).
Applications in Advanced Materials Science
Role as Building Blocks in Organic Frameworks
Chemical Sensors and Detection Systems
There is no significant research available that indicates the use of piperazine (B1678402) dihydrobromide as a component in the fabrication of chemical sensors or detection systems. Research in this area tends to focus on the detection of piperazine derivatives rather than using piperazine dihydrobromide as part of the sensor material itself.
Catalysis
The potential role of this compound in catalysis is not clearly established in scientific literature. Some research suggests that metal complexes of piperazine derivatives, such as 1-(Pyridin-3-yl)piperazine, could have applications in catalysis, but this remains an area for further exploration and does not directly involve the parent dihydrobromide salt. Other mentions relate to the use of 1-(2-Bromoethyl)this compound in contexts that may involve catalysis, though specific catalytic functions are not detailed.
Q & A
Q. What are the recommended methods for synthesizing piperazine dihydrobromide derivatives?
this compound derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, N-propyl this compound is synthesized by reacting N-propyl piperazine with hydrobromic acid under controlled conditions. Neutralization of the dihydrobromide salt with NaOH, followed by extraction with chloroform and drying over anhydrous MgSO₄, yields the free base . Modifications, such as introducing thioamide groups, involve reacting the dihydrobromide salt with potassium thiocyanate in aqueous solutions .
Q. How can the purity and structural integrity of this compound derivatives be validated?
Elemental analysis (e.g., CHNS/O) and spectral techniques (¹H/¹³C NMR, IR) are critical for confirming molecular composition and functional groups. For instance, modified derivatives are characterized by shifts in NMR peaks due to substituent effects . HPLC with mixed-mode columns (e.g., Primesep 100/200) is recommended for purity assessment, using evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) due to the compound’s lack of UV activity .
Q. What are the toxicity profiles of this compound derivatives in preclinical studies?
Modified derivatives, such as those incorporating β-cyclodextrin, exhibit low toxicity in animal models. However, structural modifications (e.g., bulky substituents) may reduce biological activity, necessitating a balance between safety and efficacy during drug design . Acute toxicity assays (e.g., LD₅₀ determinations) and in vitro cytotoxicity screens (e.g., MTT assays) are standard methodologies for evaluation.
Q. Which analytical techniques are suitable for distinguishing this compound isomers?
Raman microspectroscopy, combined with multivariate analysis (e.g., PCA-LDA), effectively discriminates isomers like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Laser power (20 mW) and high scan counts (128–256) optimize spectral resolution and peak differentiation . HPLC with cation-exchange columns can also resolve isomers by leveraging differences in hydrophilicity and ionic interactions .
Advanced Research Questions
Q. How can computational tools predict the pKa and bioactivity of this compound derivatives?
Experimental pKa determination (e.g., Sirius T3 platform) and software like MoKa enable accurate predictions of protonation states, critical for PROTACs design. Quantum chemical approaches and QSAR models (e.g., for renin inhibitors) correlate structural features (e.g., electron-withdrawing groups) with bioactivity, aiding in rational drug design . Docking studies (e.g., AutoDock Vina) further elucidate binding mechanisms, as seen in piperazine’s interaction with alphavirus capsid proteins .
Q. What strategies address contradictions between reduced toxicity and diminished bioactivity in modified derivatives?
Structural optimization via hybrid scaffolds (e.g., coupling piperazine with thiazole or triazene units) can mitigate activity loss. For example, arylpiperazine derivatives maintain serotonin receptor affinity by preserving coplanar conformations between the aryl ring and piperazine nitrogen . Dose-response studies and pharmacokinetic modeling (e.g., AUC comparisons) help identify therapeutic windows for low-toxicity candidates .
Q. How can HPLC methods be optimized for this compound analysis in complex matrices?
Mobile phases with trifluoroacetic acid (TFA) enhance retention on mixed-mode columns (e.g., Coresep 100). For biological samples, protein precipitation (e.g., acetonitrile) followed by solid-phase extraction improves recovery rates. Method validation should include linearity (R² > 0.99), LOQ/LOD (e.g., 0.1 µg/mL), and precision (RSD < 5%) .
Q. What mechanisms underlie the antiplatelet and antiviral activities of this compound derivatives?
Antiplatelet effects are attributed to inhibition of ADP-induced platelet aggregation, validated via turbidimetric assays . Antiviral activity against alphaviruses (e.g., CHIKV) involves capsid protein binding, disrupting viral assembly. Plaque reduction assays and immunofluorescence are used to quantify efficacy, with EC₅₀ values guiding lead optimization .
Q. How do environmental factors influence the stability of this compound during storage?
Degradation studies under varying temperatures (25–40°C) and humidity (60–80% RH) reveal that airtight containers with desiccants (e.g., silica gel) prevent hydrolysis. Stability-indicating HPLC methods monitor degradation products, ensuring compliance with ICH guidelines for long-term storage .
Q. What role do piperazine derivatives play in CO₂ capture technologies?
Piperazine-activated solvents (e.g., MDEA blends) enhance CO₂ absorption kinetics. Diffusion coefficients measured via modified Stokes-Einstein equations predict performance under industrial conditions (298–338 K). Blending 1.0 kmol/m³ piperazine with MDEA increases absorption rates by 30%, validated using gas-liquid contactor experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
